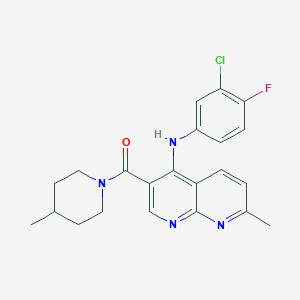
(4-((3-Chloro-4-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((3-Chloro-4-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H22ClFN4O and its molecular weight is 412.89. The purity is usually 95%.
BenchChem offers high-quality (4-((3-Chloro-4-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3-Chloro-4-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactivity
Studies on organo halogenic molecules and fluorinating reagents show the importance of specific structural components in organic synthesis. The reactivity of hydroxy-substituted organic molecules with N-F class fluorinating reagents, such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA), highlights the role of halogen atoms and fluorine specifically in molecular transformations. These findings are crucial for developing synthetic pathways involving halogenated intermediates and fluorinated compounds, which are prevalent in pharmaceuticals and agrochemicals (Zupan, Iskra, & Stavber, 1995).
Antitumor Activity
The synthesis and structural elucidation of compounds such as 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone demonstrate the potential of specific structural motifs in exhibiting antitumor activity. Preliminary biological tests have shown that such compounds possess significant inhibition on the proliferation of various cancer cell lines, indicating their potential in developing new anticancer agents (Tang & Fu, 2018).
Material Science and Polymer Research
Research into naphthalene-ring containing diamines and resulting thermally stable polyamides underscores the application of specific structural features in the development of high-performance materials. The synthesis of novel polyamides from diamines featuring naphthalene rings indicates their utility in engineering thermally stable and soluble polymers, which can be applied in advanced material science domains (Mehdipour-Ataei, Sarrafi, & Hatami, 2005).
Antimicrobial Agents
The design and synthesis of novel compounds featuring halogenated phenyl groups and their evaluation as antibacterial agents illustrate the critical role of such structural components in medicinal chemistry. These studies often lead to the discovery of compounds with potent antibacterial activities against a broad spectrum of Gram-positive and Gram-negative bacteria, contributing to the ongoing search for new antimicrobial agents (Kuramoto et al., 2003).
Eigenschaften
IUPAC Name |
[4-(3-chloro-4-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O/c1-13-7-9-28(10-8-13)22(29)17-12-25-21-16(5-3-14(2)26-21)20(17)27-15-4-6-19(24)18(23)11-15/h3-6,11-13H,7-10H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMLLIPJJXCWIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)F)Cl)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chloro-4-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

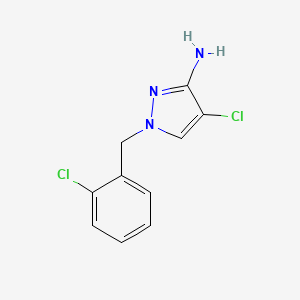

![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3017092.png)
![4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B3017093.png)
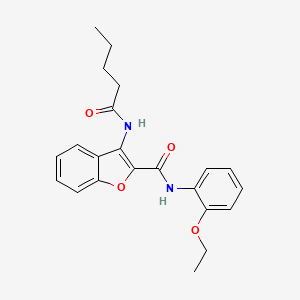
![1-Prop-2-enyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B3017096.png)
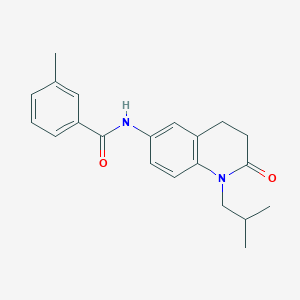

![1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3017099.png)
![Tert-butyl 2-[[3-(2-chloropropanoylamino)cyclobutyl]-(cyclopropylmethyl)amino]acetate](/img/structure/B3017100.png)
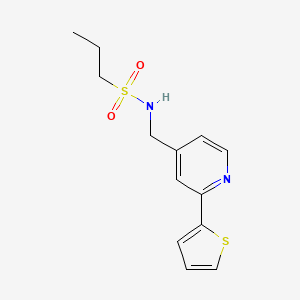
![4-(1,3-benzodioxol-5-yl)-2-(4-methoxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3017106.png)
![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)butan-1-one](/img/structure/B3017107.png)
![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B3017108.png)